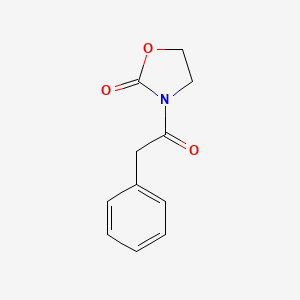
3-(2-Phenylacetyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenylacetyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a phenylacetyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one typically involves the reaction of phenylacetyl chloride with an appropriate oxazolidinone precursor. One common method involves the use of Meldrum’s acid as an intermediate. The reaction proceeds as follows:
Preparation of Phenylacetyl Meldrum’s Acid: Phenylacetyl chloride is reacted with Meldrum’s acid in the presence of a base such as pyridine in an anhydrous solvent like dichloromethane. The reaction mixture is cooled and stirred to yield the phenylacetyl Meldrum’s acid intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Phenylacetyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidinone products.
Substitution: The phenylacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce simpler oxazolidinone compounds.
Applications De Recherche Scientifique
3-(2-Phenylacetyl)-1,3-oxazolidin-2-one has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, making it a potential candidate for antibacterial drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetyl-CoA: A key intermediate in the degradation of aromatic compounds.
Phenylacetaldehyde: An aldehyde derivative with similar structural features.
Phenylacetic Acid: A simple aromatic acid related to the phenylacetyl group
Uniqueness
3-(2-Phenylacetyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring structure combined with the phenylacetyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
3-(2-phenylacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H11NO3/c13-10(12-6-7-15-11(12)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clé InChI |
SXQXGKCBXDTYCZ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)N1C(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


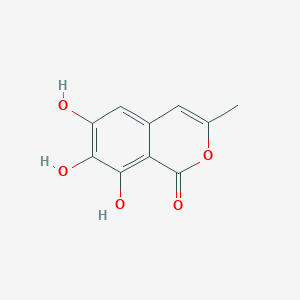
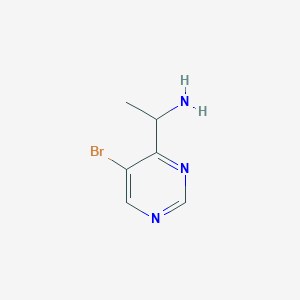
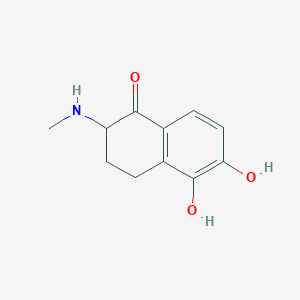
![7-Amino-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11895056.png)
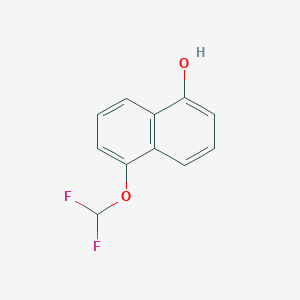
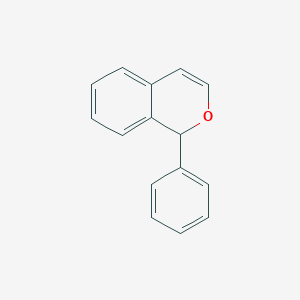


![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride](/img/structure/B11895076.png)


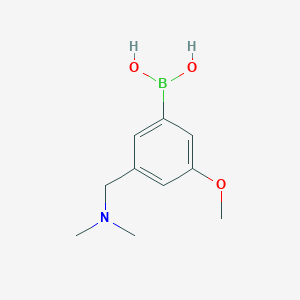
![3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11895100.png)

